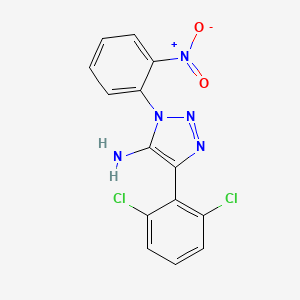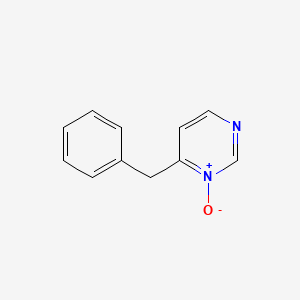![molecular formula C21H31N5O3 B14359407 [6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate CAS No. 95573-65-2](/img/structure/B14359407.png)
[6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a tetrazine ring substituted with a hexylamino group and a benzoate ester with a hexoxy substituent. The combination of these functional groups imparts distinct chemical and physical properties to the molecule, making it a subject of study in organic chemistry, materials science, and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate typically involves multiple steps, starting with the preparation of the tetrazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The hexylamino group can be introduced through nucleophilic substitution reactions, while the benzoate ester can be formed via esterification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
[6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate undergoes various chemical reactions, including:
Oxidation: The tetrazine ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazine ring or the benzoate ester, leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the hexylamino group or the benzoate ester.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazine ring may yield different tetrazine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, [6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its unique chemical properties may enable it to act as an inhibitor or modulator of specific biological pathways, making it a potential candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound is studied for its potential applications in materials science. Its unique structural properties may make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of [6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate involves its interaction with specific molecular targets. The hexylamino group and the tetrazine ring can form hydrogen bonds and other non-covalent interactions with biological macromolecules, influencing their function. The benzoate ester may also play a role in modulating the compound’s activity by affecting its solubility and bioavailability. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to [6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate include other tetrazine derivatives and benzoate esters with different substituents. Examples include:
- [6-(methylamino)-1,2,4,5-tetrazin-3-yl] 4-methoxybenzoate
- [6-(ethylamino)-1,2,4,5-tetrazin-3-yl] 4-ethoxybenzoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. The hexylamino group provides hydrophobic character, while the tetrazine ring and benzoate ester contribute to its reactivity and potential for diverse applications. This combination makes it a versatile compound for various scientific and industrial purposes.
Propriétés
Numéro CAS |
95573-65-2 |
|---|---|
Formule moléculaire |
C21H31N5O3 |
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
[6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate |
InChI |
InChI=1S/C21H31N5O3/c1-3-5-7-9-15-22-20-23-25-21(26-24-20)29-19(27)17-11-13-18(14-12-17)28-16-10-8-6-4-2/h11-14H,3-10,15-16H2,1-2H3,(H,22,23,24) |
Clé InChI |
RPLJFHXPBYSLSK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC1=NN=C(N=N1)OC(=O)C2=CC=C(C=C2)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


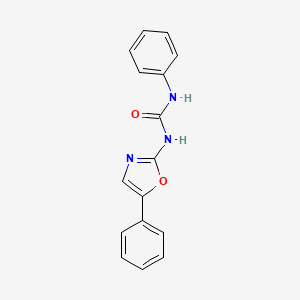

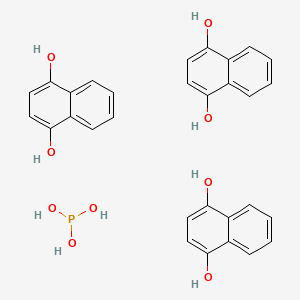
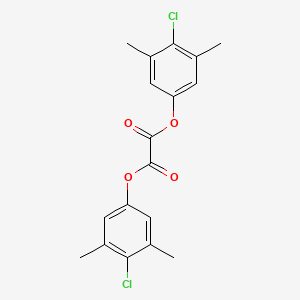
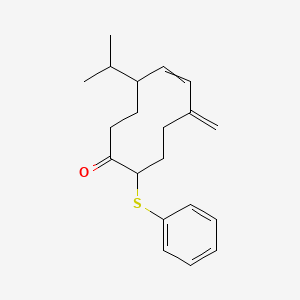
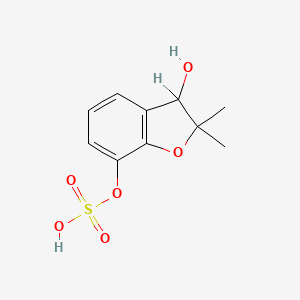
![5,7-Diethyl-3-oxo-3lambda~5~-pyrimido[5,4-d][1,2,3]triazine-6,8(5H,7H)-dione](/img/structure/B14359364.png)
![2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane](/img/structure/B14359384.png)
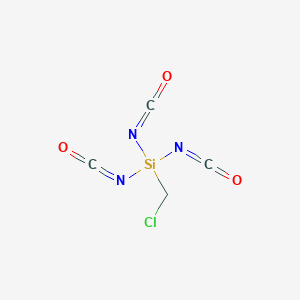
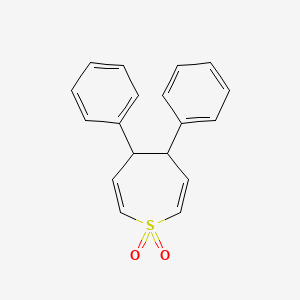
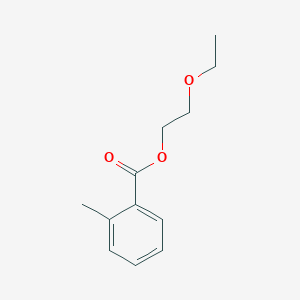
![1-[(2-Chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14359410.png)
